molecular formula C13H18ClNO3 B174935 tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate CAS No. 147353-95-5

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Cat. No. B174935
M. Wt: 271.74 g/mol
InChI Key: QUURCBFBLHSKLE-UHFFFAOYSA-N
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Description

Tert-Butyl carbamate is a compound used in various chemical reactions . It’s also known as Boc-amide .


Synthesis Analysis

Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular formula of tert-Butyl carbamate is C5H11NO2 . Its structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

Tert-Butyl carbamate is a solid with a melting point of 105-108 °C (lit.) . It has a molecular weight of 117.15 .

Scientific Research Applications

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification was studied, revealing excellent enantioselectivity and leading to optically pure (R)- and (S)-enantiomers. This enzymatic process provided a pathway for the synthesis of chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

Synthesis of Biologically Active Compounds

Tert-Butyl (1-hydroxybut-3-yn-2-yl) carbamate was synthesized as an intermediate in the production of jaspine B, a natural product with cytotoxic activity against several human carcinoma cell lines. The synthesis involved multiple steps, including esterification and protection reactions, highlighting the compound's role in the synthesis of biologically active molecules (Tang et al., 2014).

Crystallography and Molecular Structure Analysis

Research on carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, has focused on their crystal structures. These studies have contributed to understanding molecular interactions, such as hydrogen and halogen bonds, and provided insights into the isostructural family of compounds with the formula BocNHCH2CCCCX (Baillargeon et al., 2017).

Application in Organic Synthesis

Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and utilized as N-(Boc)-protected nitrones in organic synthesis. These compounds, behaving as building blocks, have been involved in reactions with organometallics to form N-(Boc)hydroxylamines, demonstrating their utility in the field of organic chemistry (Guinchard, Vallée, & Denis, 2005).

Photoredox-Catalyzed Cascade Reactions

A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported. This established a new cascade pathway for assembling 3-aminochromones under mild conditions, broadening the applications of photocatalyzed protocols in chemical synthesis (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUURCBFBLHSKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601558
Record name tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

CAS RN

147353-95-5
Record name tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HY Wang, K Huang, M De Jesús, S Espinosa… - Tetrahedron …, 2016 - Elsevier
A practical and convenient method for the efficient and regio- and stereoselective ring-opening of enantiopure monosubstituted epoxides by sodium azide under hydrolytic conditions is …
Number of citations: 20 www.sciencedirect.com

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